Morphinan, 3-methoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolite of Dextromethorphan

3-Methoxymorphinan is primarily known as a metabolite of dextromethorphan, a common cough suppressant found in over-the-counter medications []. The liver enzyme cytochrome P450 2D6 (CYP2D6) is responsible for metabolizing dextromethorphan into various forms, including 3-methoxymorphinan []. The rate of this metabolism can vary depending on individual genetic variations in CYP2D6 activity [].

Local Anesthetic Properties

Studies have investigated the potential local anesthetic properties of 3-methoxymorphinan, alongside its parent compound dextromethorphan and another metabolite, dextrorphan. Using a rat model, researchers found that all three exhibited dose-dependent local anesthetic effects on the sciatic nerve, impacting motor function, proprioception, and nociception (pain perception) []. While less potent than the control anesthetic lidocaine, 3-methoxymorphinan and dextrorphan displayed longer durations of action. Additionally, co-administration with lidocaine produced an additive effect [].

Potential Therapeutic Applications

The local anesthetic properties of 3-methoxymorphinan, along with its longer duration of action compared to lidocaine, have prompted exploration of its potential therapeutic applications. However, further research is necessary to establish its safety and efficacy in humans.

Analytical Methods

Due to its role as a dextromethorphan metabolite, developing methods for detecting and quantifying 3-methoxymorphinan is crucial. Researchers have established various analytical methods, including gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous analysis of dextromethorphan and its metabolites, including 3-methoxymorphinan, in biological samples [, ]. These methods are valuable for studying its metabolism and potential applications.

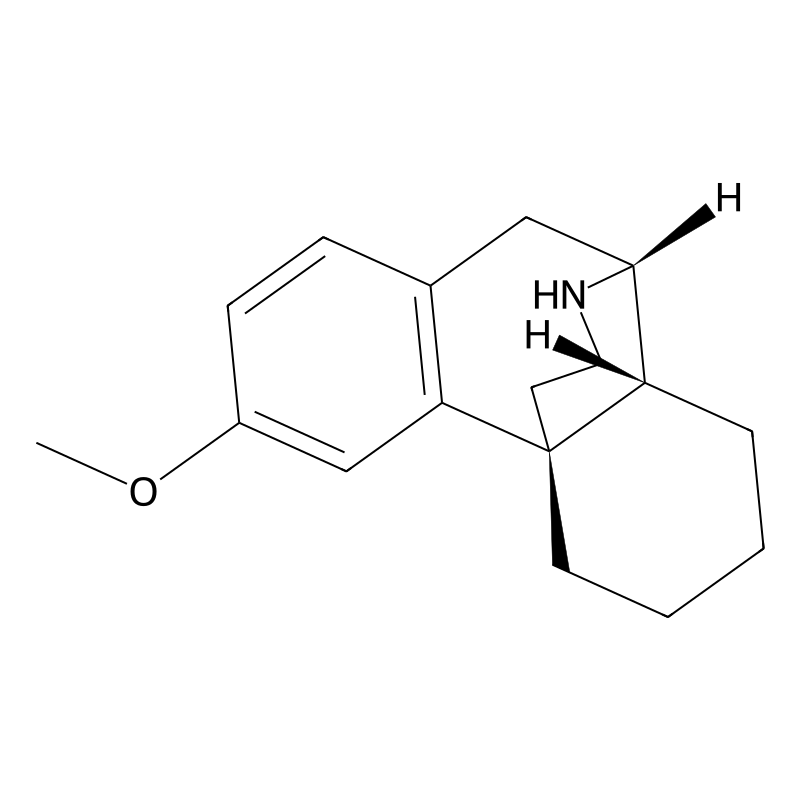

Morphinan, 3-methoxy- is a chemical compound classified under the morphinan family, which includes various alkaloids known for their psychoactive properties. The molecular formula for 3-methoxymorphinan is C17H23NO, with a molecular weight of approximately 257.37 g/mol . This compound features a methoxy group (-OCH₃) at the third position of the morphinan structure, influencing its chemical reactivity and biological activity.

- Methylation Reactions: The methoxy group can participate in further methylation, leading to derivatives with altered pharmacological properties.

- Oxidation: The compound can be oxidized to form various metabolites, which may exhibit different biological activities.

- Benzylation: This reaction is significant in synthetic pathways to create more complex morphinan derivatives .

3-Methoxymorphinan is noted for its biological activity as a metabolite of dextromethorphan, an antitussive agent. Its pharmacological effects include:

- Antitussive Activity: Similar to its parent compound, it may help suppress cough reflexes.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, although more research is needed to confirm these effects .

Various synthesis methods have been developed for 3-methoxymorphinan:

- Direct Methylation: Starting from morphinan precursors, methylation at the third position can be achieved using methylating agents such as methyl iodide.

- N-Benzylation: A method involving N-benzylation followed by subsequent reactions has been documented, allowing for the introduction of additional functional groups .

- Biotransformation: Microbial or enzymatic processes can convert other morphinans into 3-methoxymorphinan, showcasing its metabolic pathways in biological systems .

The primary applications of 3-methoxymorphinan include:

- Pharmaceutical Development: As a metabolite of dextromethorphan, it may be explored for developing new cough suppressants or analgesics.

- Research Tool: Its unique properties make it a subject of interest in pharmacological research, particularly in understanding opioid mechanisms and neuroprotection.

Several compounds share structural similarities with 3-methoxymorphinan. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dextromethorphan | Contains a methoxy group and is a potent antitussive | Stronger cough suppression and dissociative effects |

| Morphine | Contains hydroxyl groups instead of methoxy | Strong analgesic properties |

| Codeine | Methylated at the 3-position; less potent than morphine | Used primarily for pain relief |

| Norcodeine | A demethylated derivative of codeine | Lower potency than codeine |

Each compound exhibits distinct pharmacological profiles due to variations in their chemical structures and functional groups. Morphinan, 3-methoxy- stands out due to its specific metabolic pathway and potential neuroprotective effects.

Synthetic Methodologies for 3-Methoxymorphinan Derivatives

Multiple synthetic routes have been established for preparing 3-methoxymorphinan and its derivatives, offering researchers various options based on specific requirements, starting materials, and desired stereochemistry.

Classical Synthesis Pathway

The traditional approach for synthesizing 3-methoxymorphinan involves a multi-step process starting from (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline. This methodology progresses through several key steps:

- Acylation Reaction: The starting material undergoes acylation with an appropriate reagent to form (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline amide.

- Acidic Cyclization: The intermediate undergoes cyclization under acidic conditions to form ent-3-hydroxy-morphinan amide.

- O-Methylation: The hydroxyl group is methylated to produce ent-3-methoxymorphinan amide.

- Hydrolysis: The final step involves hydrolysis of the amide to yield ent-3-methoxymorphinan.

N-methyl-D-aspartate Receptor Antagonism and Noncompetitive Binding

The primary mechanism underlying the neuropharmacological effects of 3-methoxy morphinan involves its action as a noncompetitive N-methyl-D-aspartate receptor antagonist [2] [6]. The compound exhibits binding affinity to the phencyclidine binding site within the N-methyl-D-aspartate receptor channel, with dissociation constant values ranging from 2120 to 8945 nanomolar for the parent compound and 486 to 906 nanomolar for its active metabolite dextrorphan [20] [19]. Research demonstrates that 3-methoxy morphinan blocks N-methyl-D-aspartate receptor activation through voltage-dependent channel blockade, similar to other noncompetitive antagonists such as ketamine and phencyclidine [13] [14].

The noncompetitive antagonism mechanism involves binding to a site within the ion channel pore that becomes accessible only when the channel is in the open state [13]. This binding prevents ion flux through the channel without interfering with glutamate or glycine binding to their respective recognition sites [14]. Functional studies reveal that the compound reduces N-methyl-D-aspartate receptor-mediated calcium influx in neuronal cultures, with half-maximal inhibitory concentration values of approximately 1680 nanomolar for the parent compound [19]. The metabolite dextrorphan demonstrates enhanced potency with half-maximal inhibitory concentration values of 466 nanomolar, indicating greater efficacy in N-methyl-D-aspartate receptor blockade [19].

| Table 1: N-methyl-D-aspartate Receptor Binding Affinity Data | |||

|---|---|---|---|

| Compound | N-methyl-D-aspartate Receptor Ki (nM) | IC50 (nM) | Binding Site |

| Dextromethorphan | 2120-8945 | 1680 | Phencyclidine site |

| Dextrorphan | 486-906 | 466 | Phencyclidine site |

| Morphine | >10000 | N/A | N/A |

| Ketamine | 600-800 | N/A | N-methyl-D-aspartate site |

| MK-801 | 23 | N/A | Phencyclidine site |

The neuroprotective effects of 3-methoxy morphinan through N-methyl-D-aspartate receptor antagonism have been extensively documented in experimental models of excitotoxicity [4] [28]. Studies utilizing primary neuronal cultures demonstrate that the compound protects against glutamate-induced neuronal death by preventing excessive calcium influx through N-methyl-D-aspartate receptors [4]. The neuroprotective mechanism involves interruption of the excitotoxic cascade that leads to mitochondrial dysfunction, oxidative stress, and ultimately neuronal apoptosis [28]. Research indicates that the compound's ability to block N-methyl-D-aspartate receptors contributes to its therapeutic efficacy in neurodegenerative conditions, particularly those involving dopaminergic neuronal loss [4] [29].

Sigma-1 Receptor Agonism and Neuroprotective Signaling

The sigma-1 receptor represents a critical target for 3-methoxy morphinan's neuroprotective actions, with the compound demonstrating agonist activity at this unique intracellular chaperone protein [3] [18]. Binding affinity studies reveal dissociation constant values ranging from 142 to 652 nanomolar for the parent compound and 118 to 481 nanomolar for dextrorphan at sigma-1 receptors [20] [24]. The sigma-1 receptor is localized within endoplasmic reticulum membranes and functions as a molecular chaperone that modulates the activity of various ion channels and intracellular signaling pathways [18] [15].

Sigma-1 receptor activation by 3-methoxy morphinan initiates multiple neuroprotective signaling cascades that contribute to neuronal survival and function [15] [18]. The compound's agonist activity at sigma-1 receptors enhances the production of brain-derived neurotrophic factor through activation of calcium/calmodulin-dependent protein kinase type four and transducer of regulated cyclic adenosine monophosphate responsive element-binding protein activity pathways [15]. Research demonstrates that sigma-1 receptor stimulation by the compound increases glial cell line-derived neurotrophic factor expression in astrocytes, promoting dopaminergic neuronal survival and function [4] [28].

| Table 2: Sigma-1 Receptor Binding Affinity Data | |||

|---|---|---|---|

| Compound | Sigma-1 Ki (nM) | Functional Activity | Neuroprotective Effect |

| Dextromethorphan | 142-652 | Agonist | Yes |

| Dextrorphan | 118-481 | Agonist | Yes |

| 3-Hydroxymorphinan | Not specified | Agonist | Yes |

| Pentazocine | 6-50 | Agonist | Yes |

| Haloperidol | >1000 | Antagonist | No |

The neuroprotective mechanisms mediated through sigma-1 receptor activation involve modulation of calcium homeostasis and mitochondrial function [18] [15]. Studies demonstrate that 3-methoxy morphinan enhances mitochondrial-associated membrane stability and function through sigma-1 receptor-mediated effects on calcium flux between the endoplasmic reticulum and mitochondria [18]. Additionally, sigma-1 receptor activation by the compound reduces the expression of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in cortical neurons, potentially through decreased activation of mitogen-activated protein kinase and extracellular signal-regulated kinase signaling pathways [15]. Research indicates that sigma-1 receptor-mediated neuroprotection involves enhanced interaction with histidine triad nucleotide binding protein 1 and G-protein coupled receptors, leading to protective effects against excitotoxicity [15].

Interactions with Nicotinic Acetylcholine and Monoamine Transporters

The neuropharmacological profile of 3-methoxy morphinan includes significant interactions with nicotinic acetylcholine receptors, where the compound functions as a noncompetitive antagonist across multiple receptor subtypes [7] [8]. Electrophysiological studies reveal that the compound blocks nicotinic acetylcholine receptor activation with half-maximal inhibitory concentration values ranging from 0.7 to 4.3 micromolar depending on the specific receptor subtype [7] [8]. The compound demonstrates preferential antagonism of alpha-3-beta-4 nicotinic acetylcholine receptors with half-maximal inhibitory concentration values of 0.7 to 2.3 micromolar, compared to alpha-4-beta-2 and alpha-7 subtypes which show half-maximal inhibitory concentration values of 1.2 to 3.8 micromolar and 2.8 to 4.3 micromolar, respectively [8] [23].

The noncompetitive antagonism of nicotinic acetylcholine receptors by 3-methoxy morphinan involves binding within the central lumen of the receptor channel, distinct from the orthosteric binding sites for acetylcholine [23] [7]. Functional studies demonstrate that the compound blocks nicotine-induced antinociception through this mechanism, with the parent compound showing approximately ten-fold greater potency than its metabolite dextrorphan [7]. Research utilizing oocytes expressing various neuronal nicotinic acetylcholine receptor subtypes confirms that both the parent compound and dextrorphan exhibit noncompetitive inhibition patterns, with slower recovery kinetics observed for the parent compound compared to the metabolite [9].

| Table 3: Nicotinic Acetylcholine Receptor Interaction Data | ||||

|---|---|---|---|---|

| Compound | α3β4 IC50 (μM) | α4β2 IC50 (μM) | α7 IC50 (μM) | Mechanism |

| Dextromethorphan | 0.7-2.3 | 1.2-3.8 | 2.8-4.3 | Noncompetitive antagonist |

| Dextrorphan | 1.3-4.3 | 2.1-5.2 | 3.5-6.1 | Noncompetitive antagonist |

| Mecamylamine | 0.1-0.5 | 1.0-3.0 | 5.0-10.0 | Noncompetitive antagonist |

The interactions of 3-methoxy morphinan with monoamine transporters represent another significant aspect of its neuropharmacological profile [11] [20]. The compound demonstrates moderate affinity for the serotonin transporter with dissociation constant values ranging from 23 to 40 nanomolar, positioning it as a serotonin reuptake inhibitor [11] [20]. Research indicates that the compound's affinity for the serotonin transporter is comparable to established antidepressant medications such as nortriptyline [11]. The compound also exhibits weaker interactions with the norepinephrine transporter, with dissociation constant values exceeding 240 nanomolar, and minimal affinity for the dopamine transporter with values exceeding 1000 nanomolar [20].

| Table 4: Monoamine Transporter Binding Affinity Data | |||

|---|---|---|---|

| Compound | Serotonin Transporter Ki (nM) | Norepinephrine Transporter Ki (nM) | Dopamine Transporter Ki (nM) |

| Dextromethorphan | 23-40 | 240+ | 1000+ |

| Dextrorphan | 401-484 | 340+ | 1000+ |

| Fluoxetine | 0.8-1.2 | 660-890 | 3600-4200 |

| Atomoxetine | 5-20 | 5-15 | 1450-2100 |